2-(4-methoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(4-Methoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a benzothiazole ring fused with a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the use of 2-aminothiophenol and an aromatic aldehyde in the presence of hydrogen peroxide and hydrochloric acid . The reaction conditions are optimized to achieve high yields of the desired benzothiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as the use of environmentally benign solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .
Scientific Research Applications
2-(4-Methoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in cancer cell proliferation or as a modulator of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxy-1,3-benzothiazol-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide
- N-(4-Methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
- 3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
Uniqueness
2-(4-Methoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzothiazole ring with a tetrahydroisoquinoline moiety makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-20-14-7-4-8-15-16(14)18-17(21-15)19-10-9-12-5-2-3-6-13(12)11-19/h2-8H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMQMNWLMLJMEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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